molecular formula C6H9BrF3N B13950815 (R)-3-bromo-1-(trifluoromethyl)piperidine

(R)-3-bromo-1-(trifluoromethyl)piperidine

Cat. No.: B13950815
M. Wt: 232.04 g/mol
InChI Key: DCWTUCXSIUESOH-RXMQYKEDSA-N
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Description

®-3-bromo-1-(trifluoromethyl)piperidine is a chiral piperidine derivative that contains both bromine and trifluoromethyl groups. Piperidine derivatives are significant in medicinal chemistry due to their presence in various biologically active compounds and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-bromo-1-(trifluoromethyl)piperidine typically involves the introduction of bromine and trifluoromethyl groups into the piperidine ring. One common method is the enantioselective hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides using iridium catalysts. This method allows for the generation of multiple stereogenic centers in one operation .

Industrial Production Methods

Industrial production methods for ®-3-bromo-1-(trifluoromethyl)piperidine often involve large-scale hydrogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-3-bromo-1-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce brominated piperidine oxides .

Scientific Research Applications

®-3-bromo-1-(trifluoromethyl)piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with unique properties

Mechanism of Action

The mechanism of action of ®-3-bromo-1-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological receptors and enzymes, leading to various physiological effects. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    ®-3-bromo-1-(trifluoromethyl)pyrrolidine: Another chiral compound with similar functional groups but a different ring structure.

    ®-3-bromo-1-(trifluoromethyl)piperazine: Contains a piperazine ring instead of a piperidine ring.

    ®-3-bromo-1-(trifluoromethyl)pyridine: Features a pyridine ring, offering different electronic properties

Uniqueness

®-3-bromo-1-(trifluoromethyl)piperidine is unique due to its combination of a piperidine ring with both bromine and trifluoromethyl groups. This combination imparts distinct reactivity and biological properties, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C6H9BrF3N

Molecular Weight

232.04 g/mol

IUPAC Name

(3R)-3-bromo-1-(trifluoromethyl)piperidine

InChI

InChI=1S/C6H9BrF3N/c7-5-2-1-3-11(4-5)6(8,9)10/h5H,1-4H2/t5-/m1/s1

InChI Key

DCWTUCXSIUESOH-RXMQYKEDSA-N

Isomeric SMILES

C1C[C@H](CN(C1)C(F)(F)F)Br

Canonical SMILES

C1CC(CN(C1)C(F)(F)F)Br

Origin of Product

United States

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